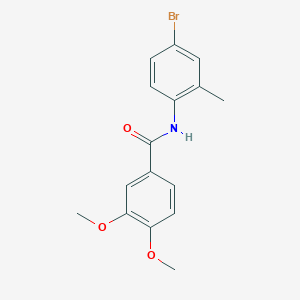![molecular formula C13H8Cl2N2O2S B226448 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole, commonly known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a benzimidazole derivative that has been synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine.
Mechanism of Action
The mechanism of action of DBI is not fully understood, but it is thought to act as a GABA receptor antagonist. By blocking GABA receptors, DBI increases neuronal excitability, leading to anxiogenic and proconvulsant effects. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBI has been shown to have a variety of biochemical and physiological effects. In addition to its anxiogenic and proconvulsant effects, DBI has been shown to increase the release of acetylcholine and dopamine in the brain. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBI has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBI in lab experiments is its specificity for GABA receptors. By selectively blocking GABA receptors, DBI allows researchers to study the role of GABA in the brain without affecting other neurotransmitter systems. However, one limitation of using DBI is its potential toxicity. DBI has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on DBI. One area of research is the development of more selective GABA receptor antagonists. While DBI is specific for GABA receptors, it also interacts with other receptors, which may limit its usefulness in certain experiments. Another area of research is the development of DBI analogs with improved pharmacokinetic properties. Finally, DBI may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Synthesis Methods
DBI can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure DBI. Other methods for synthesizing DBI include the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzimidazole or the reaction of 2,4-dichlorobenzenesulfonyl isocyanate with 1H-benzimidazole.
Scientific Research Applications
DBI has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBI is its use as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By blocking GABA receptors, DBI has been shown to have anxiogenic and proconvulsant effects, making it a useful tool for studying the role of GABA in the brain. DBI has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C13H8Cl2N2O2S |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
InChI Key |
RPSOYKKIOZTBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)



![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

